molecular formula C7H10O4 B7795192 4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one

4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one

Cat. No.: B7795192
M. Wt: 158.15 g/mol
InChI Key: YBPRNZMXDKHEDR-UHFFFAOYSA-N
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Description

4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one is a chemical compound with the molecular formula C6H8O4 It is a furan derivative, characterized by a furan ring substituted with hydroxyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with formaldehyde under acidic conditions. The reaction typically proceeds at elevated temperatures, around 140°C, and requires a catalyst such as piperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or ethers.

Scientific Research Applications

4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-5-methyl-3(2H)-furanone
  • 2,5-dimethyl-4-hydroxy-3(2H)-furanone
  • 5-hydroxymethyl-2(5H)-furanone

Uniqueness

4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and hydroxymethyl groups allows for versatile chemical reactivity and potential biological activities that are not observed in closely related compounds .

Properties

IUPAC Name

4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-5(9)7(2,3-8)11-6(4)10/h8-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPRNZMXDKHEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC1=O)(C)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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